Diacetylpteroic acid

Description

Contextualizing Diacetylpteroic Acid within Folate and Pterin (B48896) Biochemistry

The importance of this compound is best understood by examining its position within the broader family of folates and pterins, which are vital for numerous cellular processes.

This compound serves as a crucial intermediate in the chemical synthesis of complex folate derivatives used in research. researchgate.net Scientists utilize it as a stable building block to construct molecular probes. For instance, in the synthesis of a folate-azide compound—a tool designed for studying folate-related biological activities—N2,N10-diacetyl pteroic acid is a key reactant. researchgate.net Its acetyl groups serve to protect the reactive amine positions on the pterin structure during multi-step chemical reactions, allowing for precise modifications elsewhere on the molecule. This enables the creation of customized folate analogs that can be used to explore the interactions and functions of natural folates within biological systems.

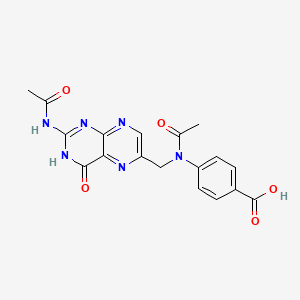

Structurally, this compound is a direct derivative of pteroic acid. Pteroic acid itself is composed of a pterin ring linked to a p-aminobenzoic acid (pABA) moiety. wikipedia.orgresearchgate.net The larger family of folates, including the well-known folic acid (pteroylglutamic acid), consists of pteroic acid conjugated with one or more L-glutamate residues. wikipedia.orgresearchgate.netresearchgate.net

This compound is distinguished from pteroic acid by the addition of two acetyl groups at specific nitrogen atoms (N2 and N10) of the core structure. researchgate.net This modification makes it a chemically protected version of pteroic acid, ideal for use in controlled synthetic procedures where the reactivity of the amine groups needs to be temporarily masked.

Role as an Intermediate in Folate Metabolism Research

Significance in Pterin Chemistry and Biological Systems

The application of this compound in synthesis provides researchers with powerful tools to investigate the fundamental roles of pterins and folates in living organisms.

Pterins are a class of heterocyclic compounds that include folic acid and are involved in a wide range of metabolic roles. creative-proteomics.com The metabolic pathways involving pterins are complex, with various reduced forms like dihydrofolate and tetrahydrofolate being the biologically active molecules. creative-proteomics.comsigmaaldrich.com By facilitating the synthesis of specialized folate derivatives, this compound helps in the development of probes to study these pathways. researchgate.net These synthetic probes can be used to track folate uptake, map metabolic conversions, and identify the roles of specific enzymes, thereby contributing to a deeper understanding of pterin metabolism. researchgate.net

The biosynthesis of folate is essential for the production of nucleotides and the metabolism of amino acids. ekb.egfrontiersin.org A key enzyme in this pathway in many microorganisms is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the formation of dihydropteroate from a pterin precursor and pABA. wikipedia.orgnih.gov The study of this pathway is critical, as its inhibition is the basis for the action of sulfonamide antibacterial drugs. nih.gov The ability to synthesize novel folate analogs and inhibitors, a process that can involve intermediates like this compound, is highly relevant for research aimed at characterizing enzymes like DHPS and exploring new therapeutic agents that target the folate biosynthesis pathway. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methyl-acetylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O5/c1-9(25)20-18-22-15-14(16(27)23-18)21-12(7-19-15)8-24(10(2)26)13-5-3-11(4-6-13)17(28)29/h3-7H,8H2,1-2H3,(H,28,29)(H2,19,20,22,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYORKQNRCBWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CN(C3=CC=C(C=C3)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279977 | |

| Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70844-36-9 | |

| Record name | Diacetylpteroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(acetyl{[2-(acetylamino)-4-oxo-1,4-dihydropteridin-6-yl]methyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Strategies for Diacetylpteroic Acid

Chemical Synthesis Methodologies

The laboratory synthesis of diacetylpteroic acid and its derivatives relies on the modification of readily available precursors, most notably folic acid. These methods are crucial for producing specialized analogues for research and diagnostic applications.

A primary method for obtaining N²,N¹⁰-diacetylpteroic acid is through the controlled, stepwise degradation of folic acid. mdpi.comsemanticscholar.org Folic acid's structure consists of a pteridine (B1203161) ring, a para-aminobenzoic acid (pABA) moiety, and a glutamic acid tail. The synthesis of pteroic acid, the precursor to the diacetylated form, involves the cleavage of the glutamic acid residue from the folic acid molecule. researchgate.netunlp.edu.ar While the degradation of folates can occur under various conditions, leading to cleavage into a pterin (B48896) and a p-aminobenzoylglutamic acid fragment, specific chemical methods are employed to isolate the pteroic acid core. cirad.frnih.gov Following the removal of the glutamate (B1630785) portion, the resulting pteroic acid undergoes acetylation to yield N²,N¹⁰-diacetylpteroic acid. This diacetylated form is a stable intermediate used in subsequent derivatization steps. mdpi.comsemanticscholar.org

N²,N¹⁰-diacetylpteroic acid serves as a key building block for the preparation of various folate analogues, particularly those used in biomedical imaging and research. semanticscholar.org One significant strategy involves coupling the protected this compound with other molecules to create functionalized folate derivatives.

A documented example is the synthesis of an azido-functionalized folate ("folate-azide"). researchgate.net In this process, N²,N¹⁰-diacetylpteroic acid is reacted with an azido-functionalized glutamate derivative, such as Glu(OMe)-PEG3-azide. researchgate.net This amide coupling reaction is facilitated by a coupling agent and a non-nucleophilic base to create the final product. researchgate.net This "folate-azide" can then be used in copper-catalyzed or copper-free "click chemistry" reactions to attach imaging agents or other moieties. mdpi.com

Table 1: Reagents for Derivatization of N²,N¹⁰-Diacetylpteroic Acid

| Reagent/Compound | Role in Synthesis |

|---|---|

| N²,N¹⁰-Diacetylpteroic Acid | The core building block. |

| Glu(OMe)-PEG3-azide | The azido-functionalized component to be attached. |

| COMU | Coupling agent to facilitate amide bond formation. |

| DIPEA | A non-nucleophilic base used in the coupling reaction. |

| Folate-azide | The resulting product, ready for "click" reactions. |

Data sourced from a study on the synthesis of clicked ¹⁸F-Folates. researchgate.net

Synthesis via Stepwise Degradation of Folic Acid

Enzymatic and Biological Synthesis Pathways

The core pteroic acid structure is naturally synthesized in a wide range of microorganisms and plants through a conserved enzymatic pathway. This pathway is fundamentally different from the chemical synthesis methods and relies on the condensation of smaller precursor molecules.

The biological formation of the pteroate molecule is a critical step in the folate biosynthesis pathway. nih.gov This reaction involves the enzymatic condensation of para-aminobenzoic acid (pABA) with a pteridine precursor, specifically 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP). researchgate.net

The reaction is catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net This enzyme joins the pABA and DHPPP molecules to form 7,8-dihydropteroate (DHP), which is the direct biological precursor to pteroic acid. nih.govresearchgate.net This condensation is a key control point in the pathway and is the target of sulfa antimicrobial drugs, which act as competitive inhibitors by mimicking the pABA substrate. researchgate.net

Table 2: Components of the Enzymatic Condensation Reaction

| Component | Type | Function |

|---|---|---|

| Para-aminobenzoic acid (pABA) | Substrate | Provides the aminobenzoic acid moiety. |

| Dihydropteridine pyrophosphate (DHPPP) | Substrate | Provides the pteridine ring structure. |

| Dihydropteroate synthase (DHPS) | Enzyme | Catalyzes the condensation of the two substrates. |

| Dihydropteroate (DHP) | Product | The immediate precursor to the folate family of coenzymes. |

This pathway is unique to microorganisms and plants. nih.govresearchgate.net

The folate biosynthesis pathway, which includes the formation of dihydropteroate, is essential for the survival of many bacteria, fungi, and plants, as they cannot acquire folates from their environment. nih.govmdpi.com This pathway, often referred to as the FAS-II system in bacteria, is comprised of a series of discrete enzymes that are highly conserved across different species. mdpi.comresearchgate.net

The efficiency of this pathway is dependent on the availability of its precursors. The pteridine portion is derived from guanosine (B1672433) triphosphate (GTP), while pABA is synthesized from chorismate, a key branch-point in the synthesis of aromatic amino acids. nih.gov In microorganisms like Lactococcus lactis and Escherichia coli, the genes responsible for pABA synthesis and the subsequent folate pathway enzymes are tightly regulated. nih.gov Because this pathway is absent in humans, who obtain folates through their diet, the enzymes involved, particularly dihydropteroate synthase, are prime targets for the development of antimicrobial agents. researchgate.net

Interactions and Metabolism of Diacetylpteroic Acid Within Biological Systems

Involvement in Pterin (B48896) and Folate Metabolic Cycles

The folate metabolic network is central to cellular proliferation and homeostasis. Folates are essential B-vitamins that organisms must obtain from their diet or synthesize de novo. ebi.ac.uk These molecules act as coenzymes in the transfer of one-carbon units, which are vital for the synthesis of nucleotides and amino acids. fao.org

The biosynthesis of folates in many microorganisms involves the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (DHPP) with para-aminobenzoic acid (pABA). nih.govdrugbank.com This reaction forms 7,8-dihydropteroate, a key intermediate and the immediate precursor to folate derivatives. drugbank.comwikipedia.org DHPS is a well-established target for sulfonamide antibiotics, which act as competitive inhibitors. nih.gov Given that Diacetylpteroic acid is a modified version of pteroic acid, it is structurally related to the product of the DHPS-catalyzed reaction. While not a known natural intermediate, its structure makes it a candidate for investigation as a synthetic probe or potential modulator of this pathway. researchgate.net

The tetrahydrobiopterin (B1682763) (BH4) pathway is another critical system involving pterins. BH4 is an essential cofactor for several enzymes, including aromatic amino acid hydroxylases required for neurotransmitter synthesis and nitric oxide synthases. medlink.commdpi.comnih.gov The synthesis of BH4 can occur through a de novo pathway starting from GTP or a salvage pathway. nih.govfrontiersin.org The salvage pathway is directly linked to folate metabolism as it can utilize the enzyme dihydrofolate reductase (DHFR) to regenerate BH4 from its oxidized form, dihydrobiopterin (BH2). nih.govfrontiersin.org This shared reliance on DHFR creates a metabolic intersection between folate and BH4 metabolism.

One-carbon metabolism comprises a series of interconnected reactions that provide single-carbon units for essential cellular processes. The folate cycle is a cornerstone of this network, where tetrahydrofolate (THF), the active form of folate, acts as the carrier for these one-carbon groups. fao.orgnih.gov These units are used in the de novo synthesis of purines and thymidylate (a precursor to DNA) and in the methylation cycle. fao.orgfrontiersin.org

The methionine cycle is linked to the folate cycle through the enzyme methionine synthase, which requires vitamin B12. nih.gov This enzyme converts 5-methyltetrahydrofolate (5-MTHF) back to THF while remethylating homocysteine to methionine. nih.gov A disruption in this step can lead to the "methyl trap," where folate becomes trapped as 5-MTHF, causing a functional folate deficiency that impairs DNA synthesis. nih.govwikipedia.org

While no direct studies document the influence of this compound on one-carbon metabolism, its structural similarity to the folate backbone suggests potential interactions. If the acetyl groups of this compound were removed enzymatically to yield a biologically active form, it could theoretically enter the folate pool and contribute to one-carbon transfers. Conversely, if it or its metabolites were to inhibit key enzymes like DHFR, it would disrupt the regeneration of THF, thereby impeding the entire one-carbon metabolic network and downstream biosynthetic pathways.

Links to Dihydropteroate and Tetrahydrobiopterin Pathways

Enzymatic Transformations and Biochemical Pathways

Enzymes catalyze reactions by binding to specific molecules called substrates and converting them into products. wikipedia.org The specificity of an enzyme is determined by the unique chemical environment of its active site. libretexts.org

In biochemistry, a substrate is a molecule upon which an enzyme acts to catalyze a chemical reaction. creative-enzymes.com There is no documented evidence that this compound serves as a natural substrate or is a natural product of any known enzymatic reaction within biological systems. Its significance appears to be as a synthetic compound used in research. Specifically, reports in medicinal chemistry literature indicate that 2,10-diacetylpteroic acid has been utilized as a chemical intermediate in the laboratory synthesis of folic acid analogues. ethernet.edu.et This application allows researchers to create novel molecules to probe the mechanisms of the folate pathway or to develop new therapeutic agents.

The enzymes of the folate biosynthesis pathway are critical targets for various therapeutic drugs. nih.gov Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) are prime examples. nih.gov Sulfonamides competitively inhibit DHPS in bacteria, while drugs like methotrexate (B535133) are potent inhibitors of DHFR, used in cancer chemotherapy. nih.govwikipedia.org

Research efforts are ongoing to discover novel inhibitors that can overcome drug resistance. nih.gov Some of these strategies involve identifying compounds that bind to the pterin-binding pocket of DHPS, as opposed to the pABA-binding site targeted by sulfonamides. nih.gov Enzyme inhibitors can function through various mechanisms, including competitive, non-competitive, and irreversible binding. medicalnewstoday.com Although this compound has not been specifically identified as an enzymatic modulator in available studies, its structure as a pteroic acid derivative places it within a class of compounds that are of significant interest for the rational design of new inhibitors targeting the highly conserved enzymatic pockets within the folate and pterin pathways.

Table 2: Key Enzymes in Folate and Related Metabolic Pathways

| Enzyme | Abbreviation | Function | Metabolic Pathway |

|---|---|---|---|

| Dihydropteroate Synthase | DHPS | Catalyzes the formation of dihydropteroate from DHPP and pABA. drugbank.com | Folate Biosynthesis |

| Dihydrofolate Reductase | DHFR | Reduces dihydrofolate (DHF) to tetrahydrofolate (THF) and can reduce dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4). frontiersin.orgwikipedia.org | Folate Metabolism, Tetrahydrobiopterin Salvage |

| Methylenetetrahydrofolate Reductase | MTHFR | Catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. nih.gov | Folate Metabolism (One-Carbon Metabolism) |

| Methionine Synthase | MTR | Regenerates methionine from homocysteine, using 5-methyltetrahydrofolate as a methyl donor. nih.gov | Methionine Cycle (One-Carbon Metabolism) |

| GTP Cyclohydrolase I | GCH1 | The rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) from GTP. nih.govfrontiersin.org | Tetrahydrobiopterin Biosynthesis |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,10-methylenetetrahydrofolate |

| 5-methyltetrahydrofolate (5-MTHF) |

| This compound |

| Dihydrobiopterin (BH2) |

| Dihydrofolate (DHF) |

| Dihydropteroate |

| Folic acid |

| GTP (Guanosine triphosphate) |

| Homocysteine |

| 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP) |

| Methionine |

| Methotrexate |

| para-aminobenzoic acid (pABA) |

| Pteroic acid |

| Tetrahydrobiopterin (BH4) |

Advanced Analytical Methodologies for Diacetylpteroic Acid Investigation

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental in distinguishing Diacetylpteroic acid from a complex mixture of other compounds. These methods provide the necessary resolving power to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering robust capabilities for both its isolation and quantification. wjbphs.comphcogj.com This method leverages high pressure to pass a sample mixture through a column packed with a stationary phase, separating components based on their interactions with the stationary and mobile phases. eag.com The versatility of HPLC allows for its application in various sample matrices, from biological fluids to synthetic reaction mixtures.

The quantification of compounds like this compound using HPLC is typically achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. wjbphs.comlibretexts.org The use of detectors such as Diode Array Detectors (DAD) or UV-Vis detectors enables the specific detection and measurement of the target compound as it elutes from the column. oatext.comnih.gov The choice of detector and chromatographic conditions, including the mobile phase composition and flow rate, is optimized to achieve the best separation and sensitivity for this compound.

Reversed-Phase HPLC for Specificity and Selectivity

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar and moderately polar compounds like this compound. libretexts.orgnacalai.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), while the mobile phase is a polar solvent, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. libretexts.org This setup allows for the separation of compounds based on their hydrophobicity; more non-polar compounds are retained longer on the column. nacalai.com

The specificity and selectivity of RP-HPLC for this compound can be finely tuned by adjusting several parameters:

Mobile Phase Composition: Altering the ratio of the aqueous and organic components of the mobile phase can significantly impact the retention time and separation of this compound from other structurally similar molecules. chromatographyonline.com

pH of the Mobile Phase: For ionizable compounds, controlling the pH of the mobile phase is crucial for achieving reproducible retention times and good peak shapes. nih.gov

Stationary Phase Chemistry: While C18 columns are widely used, other stationary phases with different functionalities (e.g., phenyl or cyano) can offer alternative selectivity for complex separations. nacalai.com

By optimizing these parameters, RP-HPLC provides a highly specific and selective method for the analysis of this compound, ensuring its accurate identification and quantification even in complex biological samples.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in analytical chemistry, offering unparalleled sensitivity and specificity for the identification and quantification of molecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) synergistically combines the separation power of LC with the mass analysis capabilities of MS. wikipedia.org This hyphenated technique is highly effective for analyzing compounds in complex mixtures. wardelab.com In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer, where molecules are ionized before being separated based on their mass-to-charge ratio (m/z). eag.comwikipedia.org

For even greater specificity and structural information, tandem mass spectrometry (LC-MS/MS) is employed. creative-proteomics.com In this technique, a specific precursor ion (the molecular ion of this compound, for example) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. eag.comwardelab.com This process provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for highly confident identification and quantification, even at trace levels. creative-proteomics.com The high selectivity of LC-MS/MS minimizes interference from matrix components, making it particularly suitable for analyzing complex biological samples. escholarship.org

| Analytical Technique | Principle | Key Advantages for this compound Analysis |

| LC-MS | Combines liquid chromatography separation with mass spectrometry detection to analyze compounds based on their mass-to-charge ratio. creative-proteomics.com | Provides molecular weight information, enabling quantification of known target compounds. creative-proteomics.com |

| LC-MS/MS | Involves two stages of mass spectrometry, where selected parent ions are fragmented to produce characteristic daughter ions for more detailed analysis. creative-proteomics.com | Offers superior sensitivity and specificity, allowing for the identification of unknown compounds and quantification of trace components in complex matrices. wardelab.comcreative-proteomics.com |

Application in Metabolomic and Pathway Analysis

LC-MS and LC-MS/MS are central technologies in the field of metabolomics, which involves the comprehensive study of metabolites in a biological system. wikipedia.org These techniques are used for untargeted metabolomic analysis to identify and quantify a wide range of small molecules, including this compound, within a cell, tissue, or organism. frontiersin.org By comparing the metabolic profiles of different biological states (e.g., healthy vs. diseased), researchers can identify metabolic pathways that are altered.

The identification of this compound and other related metabolites can help to elucidate its role in specific metabolic pathways. shimadzu.com For instance, significant changes in the levels of this compound and its precursors or downstream products can indicate shifts in pathway activity. mdpi.com This information is crucial for understanding the biochemical basis of various physiological and pathological processes. Untargeted metabolomics studies often reveal alterations in key metabolic pathways such as amino acid metabolism and glycerophospholipid metabolism. mdpi.com

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide valuable information about the molecular structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic compounds. mdpi.com It provides information about the chemical environment of individual atoms (typically ¹H and ¹³C) within a molecule, allowing for the elucidation of its connectivity and stereochemistry. While complex, 2D NMR techniques can provide even more detailed structural data. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. This technique can confirm the presence of key functional groups within the this compound structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). nih.gov The wavelength of maximum absorbance (λmax) can be characteristic of a particular compound or class of compounds.

These spectroscopic methods, often used in conjunction with mass spectrometry, are essential for the unambiguous identification and structural characterization of this compound and its derivatives. japsonline.com

Ultraviolet-Visible (UV/Vis) Spectroscopy for Detection and Monitoring

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely utilized analytical method for the detection and quantification of chemical compounds in various settings, including pharmaceutical analysis. japtronline.combioglobax.comijprajournal.com The technique is based on the principle that molecules containing chromophores—covalently bonded groups responsible for color and light absorption—absorb light in the UV or visible regions of the electromagnetic spectrum. ijprajournal.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. bioglobax.com While UV-Vis spectra often feature broad bands that may not be sufficient for definitive compound identification alone, they are highly suitable for quantitative assays. bioglobax.com

The UV-Vis absorbance of molecules related to this compound, such as Folic acid, is primarily due to the presence of the pterine nucleus and the para-amino benzoic acid moiety within their structures. japtronline.com For instance, a UV spectrum of Folic acid solution exhibits a maximum absorption wavelength (λmax) at 255 nm. japtronline.com This indicates that this compound, sharing a similar core structure, would also be expected to absorb significantly in the UV range.

In practical applications, UV/Vis detectors are frequently coupled with High-Performance Liquid Chromatography (HPLC) systems for the monitoring and quantification of compounds in complex mixtures. researchgate.net Research involving the synthesis of folate derivatives from N2,N10-diacetyl pteroic acid has utilized HPLC systems equipped with UV detectors operating at several wavelengths to monitor the reaction and analyze the products. researchgate.netmdpi.com The selection of specific wavelengths allows for sensitive detection of the compounds of interest as they elute from the chromatography column. researchgate.net

The following table summarizes research findings related to the use of UV detection in the analysis of this compound and its derivatives.

| Technique | Analytical Context | Detection Wavelengths (nm) | Reference |

| HPLC-UV | Analysis of folate-azide synthesized from N2,N10-diacetyl pteroic acid | 210, 230, 254, 286 | researchgate.net |

| HPLC-UV | Determination of specific activity of ¹⁸F-folate derivatives | Determined from UV signal calibration curves | mdpi.com |

| UV-Vis Spectrophotometry | Analysis of Folic acid (structurally related) | 255 | japtronline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed elucidation of molecular structure and conformation. nih.govmdpi.com It provides comprehensive information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. libretexts.org The resulting spectrum offers several key parameters that are used to piece together the chemical structure. embl-hamburg.de

The primary data points from an NMR spectrum include:

Chemical Shift (δ): Reported in parts per million (ppm), the chemical shift of a nucleus is dependent on its local electronic environment. libretexts.org This allows for the differentiation of atoms in different parts of the molecule, such as the aromatic protons of the p-aminobenzoyl group versus the protons of the pteridine (B1203161) ring. Chemical shifts are typically reported relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netlibretexts.org

Spin-Spin Coupling: The interaction between neighboring NMR-active nuclei causes the splitting of signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz), which provides information about the connectivity and dihedral angles between atoms. researchgate.netlibretexts.org

Integration: The area under a signal in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, which is crucial for quantitative analysis and determining the relative ratios of different protons in the molecule. ox.ac.uk

For a molecule like this compound, ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of its key structural components. Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, thereby confirming the complete structural assignment, including the positions of the acetyl groups. nih.gov The analysis of NMR data provides invaluable insights into the purity, structure, and conformation of the compound. mdpi.com

The table below outlines the type of structural information that can be obtained from the NMR analysis of this compound, based on established principles.

| Nucleus/Group Type | Expected ¹H Chemical Shift (δ, ppm) Range | Expected ¹³C Chemical Shift (δ, ppm) Range | Structural Significance |

| Pteridine Ring Protons | ~8.0 - 9.0 | ~145 - 165 | Confirms the presence of the core heterocyclic pteridine system. |

| Aromatic Protons (PABA moiety) | ~7.0 - 8.5 | ~110 - 150 | Indicates the electronic environment of the p-aminobenzoyl group. |

| Acetyl Protons (CH₃) | ~2.0 - 2.5 | ~20 - 30 | Confirms the presence and number of acetyl groups. |

| Acetyl Carbonyls (C=O) | N/A | ~165 - 175 | Identifies the carbonyl carbons of the N-acetyl modifications. |

Research Applications and Emerging Perspectives of Diacetylpteroic Acid

Utilization as a Reference Compound in Folate Receptor Binding Studies

The folate receptor (FR), particularly FRα, is a high-affinity receptor for folic acid that is overexpressed in a variety of cancers, including ovarian cancer, making it a significant target for diagnostic imaging and targeted drug delivery. nih.govnih.gov Quantitative analysis of ligand binding to the folate receptor is fundamental to developing these targeted therapies. Such studies often employ competitive binding assays, where a radiolabeled ligand, such as [3H]folic acid, competes with an unlabeled ligand for binding to the receptor. mdpi.complos.org

In this context, Diacetylpteroic acid can serve as a well-defined reference compound. Although it lacks the glutamate (B1630785) moiety of folic acid, its pteroate core allows it to interact with the receptor's binding pocket. nih.gov By using a standardized concentration of this compound in binding assays, researchers can establish a baseline for inhibition and ensure the consistency and reproducibility of the assay across different experiments and laboratories. This standardization is crucial when comparing the binding affinities of newly synthesized folate-based drugs or imaging agents, helping to validate that any observed binding is specific to the pteroate-binding portion of the receptor. The use of such reference compounds is an established practice in the development of radioligand binding assays. plos.org

Probing Folate Receptor Interactions with this compound Derivatives in Model Systems

Derivatives of this compound are actively being used to probe the interactions between ligands and the folate receptor in various model systems. A notable application is in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify FR-positive tumors in vivo.

In one study, N2,N10-diacetyl pteroic acid was synthesized from folic acid and served as a key intermediate in the creation of novel 18F-labeled folate derivatives. mdpi.com This intermediate was modified to create a folate-azide, which was then conjugated to two different prosthetic groups using "click chemistry" to yield ¹⁸F-Ala-folate and ¹⁸F-DBCO-folate. mdpi.com These derivatives were then evaluated for their ability to target folate receptors in FR-positive cancer cell lines (KB cells) and in animal models. mdpi.com

The study revealed that while both derivatives exhibited a high affinity for the folate receptor, their pharmacokinetic properties were significantly different, largely due to differences in lipophilicity. mdpi.com These findings demonstrate how derivatives built upon the this compound structure can be used as sophisticated tools to probe the structural and chemical requirements for optimal ligand-receptor interaction and in vivo performance. mdpi.com

Interactive Table: Properties of this compound-Derived PET Tracers This table summarizes key data from the comparative study of ¹⁸F-Ala-folate and ¹⁸F-DBCO-folate, which utilized a this compound intermediate.

| Parameter | ¹⁹F-Ala-folate | ¹⁹F-DBCO-folate | Folic Acid (Reference) | Finding |

| Binding Affinity (Kᵢ) | 2.5 ± 0.8 nM | 4.8 ± 0.6 nM | ~1 nM | Both derivatives show excellent, high-affinity binding to the folate receptor, comparable to native folic acid. mdpi.com |

| Lipophilicity (logD at pH 7.4) | -1.4 | 0.6 | N/A | ¹⁸F-Ala-folate is significantly more hydrophilic than the bulky, lipophilic ¹⁸F-DBCO-folate. mdpi.com |

| In Vitro Binding | Lower non-specific binding | Higher non-specific binding | N/A | The more hydrophilic character of ¹⁸F-Ala-folate resulted in less non-specific binding in cell internalization studies. mdpi.com |

| In Vivo Performance | Clear visualization of FR-positive tumors | FR-positive tumors not visualized | N/A | The improved hydrophilicity of ¹⁸F-Ala-folate led to better in vivo performance and successful tumor imaging. mdpi.com |

Implications for Understanding Pterin (B48896) Chemistry and Biochemistry in Non-Human Contexts

Pterins are a class of heterocyclic compounds found throughout the biological world, where they perform a multitude of functions. wikipedia.org They were first discovered as pigments in the wings of butterflies and are structurally related to pteridine (B1203161). wikipedia.org While the most well-known pterin in human biochemistry is folic acid (Vitamin B9), which is essential for one-carbon transfer reactions, the pterin family is vast and has diverse roles in non-human contexts. brynmawr.edu

Studying synthetic derivatives like this compound has broader implications for understanding this chemical class. Pterins are precursors for the biosynthesis of dihydrofolic acid in many microorganisms, a pathway targeted by sulfonamide antibiotics. wikipedia.orgnih.gov They also function as cofactors for enzymes in various organisms, such as tetrahydromethanopterin, which is involved in methanogenesis in archaea. wikipedia.org The core structure of this compound is pteroic acid, which is composed of a pterin ring and p-aminobenzoic acid. wikipedia.org Investigating the chemical reactivity, stability, and spectroscopic properties of this compound provides fundamental data that can be extrapolated to understand the behavior of naturally occurring pterins in these non-human systems. This knowledge aids in deciphering the metabolic pathways and biological roles of pterins in a wide range of organisms. nih.gov

Future Directions in this compound Research

The utility of this compound in research is far from fully exploited. Future investigations are poised to delve deeper into its molecular interactions, expand its use as a research tool, and potentially uncover novel biological functions.

While high-resolution crystal structures have revealed how folic acid docks into the binding pocket of the folate receptor, the precise molecular dynamics and conformational changes induced by different ligands are not fully understood. nih.gov Future research should focus on elucidating the comprehensive molecular mechanisms by which this compound and its derivatives interact with the folate receptor and other potential binding partners. Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations could be employed to visualize these interactions at an atomic level. nih.gov Understanding how the acetylation at the N2 and N10 positions affects the orientation, binding kinetics, and subsequent cellular signaling compared to folic acid or pteroic acid could provide a more complete picture of the structure-function relationship of folate receptor ligands. nih.gov

The this compound scaffold represents a versatile platform for the development of novel chemical biology tools. duke.edu Building on its use in creating PET tracers, the structure could be conjugated to other functional moieties to create a new generation of research probes. For example:

Fluorescent Probes: By attaching a fluorophore, this compound could be converted into a fluorescent probe for visualizing folate receptor distribution and trafficking in living cells via microscopy, offering a non-radioactive alternative for cellular-level studies. Pterin molecules themselves are known to have fluorescent properties that can be tuned. mdpi.com

Photoaffinity Labels: Incorporating a photoreactive group into the this compound structure would create a tool for photoaffinity labeling. Upon UV irradiation, such a probe would form a covalent bond with nearby amino acid residues, enabling the precise identification of the ligand binding site on the folate receptor and the discovery of potential off-target binders.

The full spectrum of biochemical roles for pteroic acid and its derivatives may not yet be fully appreciated. nih.gov While often considered a biosynthetic precursor or a metabolic breakdown product of folate, it is conceivable that this compound or similar endogenous molecules have unidentified biological activities. Future research could employ untargeted metabolomics and chemoproteomics approaches to screen for novel interacting proteins or enzymatic activities associated with this compound in diverse biological systems, from microbes to mammals. Such exploratory studies could uncover new metabolic pathways, signaling cascades, or regulatory functions, expanding our understanding of pterin biochemistry.

Q & A

Q. How can researchers investigate the metabolic fate of this compound in hepatic microsomal assays, and what controls are essential?

- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Analyze metabolites via UPLC-QTOF-MS in full-scan mode (m/z 100–1000). Include controls without NADPH or microsomes to rule out non-enzymatic degradation. Identify phase I/II metabolites using spectral libraries (e.g., MetabolitePilot) and confirm with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.